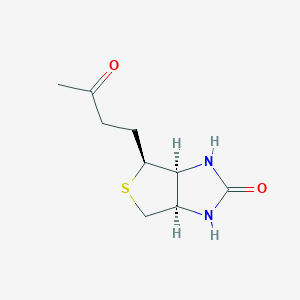

Methyl bisnorbiotinyl ketone

Description

Contextualization within Biotin (B1667282) Metabolite Chemistry and its Derivatives

Methyl bisnorbiotinyl ketone is a catabolite of biotin, formed through the β-oxidation of biotin's valeric acid side chain. nih.govwikipedia.orgcreative-proteomics.com This metabolic process is one of the two primary pathways for biotin degradation in mammals, the other being the oxidation of the sulfur atom in the thiophene (B33073) ring. nih.govwikipedia.org

The β-oxidation of biotin results in the shortening of the valeric acid side chain, leading to the formation of bisnorbiotin (B46279). nih.govwikipedia.org Further metabolism of bisnorbiotin can lead to the unstable β-keto acid, β-ketobisnorbiotin, which then undergoes spontaneous decarboxylation to form this compound. nih.govresearchgate.net This positions this compound as a downstream product in the biotin catabolic pathway.

The study of this compound and other biotin metabolites, such as bisnorbiotin, tetranorbiotin, biotin-d,l-sulfoxide, and biotin sulfone, is crucial for understanding biotin homeostasis and turnover in the human body. nih.govnih.govcaldic.com The analysis of the urinary excretion of these metabolites provides a more accurate picture of biotin bioavailability and metabolism than measuring biotin levels alone. nih.gov

Table 1: Key Chemical Properties of this compound

| Property | Value |

| IUPAC Name | (3aS,4S,6aR)-4-(3-oxobutyl)-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-2-one |

| Molecular Formula | C₉H₁₄N₂O₂S |

| Molecular Weight | 214.29 g/mol |

| CAS Number | 35638-35-8 |

Data sourced from PubChem. nih.gov

Historical Trajectory of its Discovery and Initial Characterization

The understanding of biotin metabolism has evolved significantly since the vitamin's initial discovery. nih.gov Early research focused on identifying biotin as an essential nutrient and understanding its role as a coenzyme for carboxylases. nih.gov The work of researchers like Donald B. McCormick and Lemuel D. Wright was pivotal in elucidating the metabolic fate of biotin. emory.edu Their studies in the mid-20th century, often using radiolabeled biotin in animal models and microorganisms, laid the groundwork for identifying various biotin catabolites. researchgate.netnih.gov

The definitive identification of this compound in humans came later. In 1997, a study published in the American Journal of Clinical Nutrition reported the identification of several previously unknown avidin-binding substances in human urine. nih.gov Using high-performance liquid chromatography (HPLC) and coelution with authentic standards, one of these substances was identified as this compound. nih.gov The identity was further confirmed by thin-layer chromatography and derivatization with p-dimethylaminocinnamaldehyde. nih.gov

This study also provided quantitative data on the excretion of this compound. In healthy adults at a presumed steady state, this compound accounted for approximately 7.9% of the total urinary avidin-binding substances. nih.gov Furthermore, following intravenous administration of biotin, the urinary excretion of this compound increased significantly, confirming it as a metabolite of biotin. nih.gov

Table 2: Urinary Excretion of Biotin and its Metabolites in Healthy Adults

| Compound | Percentage of Total Urinary Avidin-Binding Substances (at steady state) |

| Biotin | 32% |

| Bisnorbiotin | 52% |

| This compound | 7.9% |

| Biotin-d,l-sulfoxide | 4.0% |

| Biotin sulfone | 3.6% |

Data adapted from a study on the analysis of biotin metabolites in human body fluids. nih.gov

Structure

3D Structure

Properties

CAS No. |

35638-35-8 |

|---|---|

Molecular Formula |

C9H14N2O2S |

Molecular Weight |

214.29 g/mol |

IUPAC Name |

(3aS,4S,6aR)-4-(3-oxobutyl)-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-2-one |

InChI |

InChI=1S/C9H14N2O2S/c1-5(12)2-3-7-8-6(4-14-7)10-9(13)11-8/h6-8H,2-4H2,1H3,(H2,10,11,13)/t6-,7-,8-/m0/s1 |

InChI Key |

ITHUGYGPPSVHRH-FXQIFTODSA-N |

SMILES |

CC(=O)CCC1C2C(CS1)NC(=O)N2 |

Isomeric SMILES |

CC(=O)CC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2 |

Canonical SMILES |

CC(=O)CCC1C2C(CS1)NC(=O)N2 |

physical_description |

Solid |

Synonyms |

bisnorbiotin methyl ketone |

Origin of Product |

United States |

Biological Synthesis and Catabolic Pathways

The formation of Methyl bisnorbiotinyl ketone is an endogenous process, resulting from the breakdown of biotin (B1667282) within the body. It is not synthesized for a direct physiological purpose but rather appears as a byproduct of biotin catabolism.

Endogenous Formation as a Biotin Catabolite

This compound is primarily formed as a catabolite of biotin. nih.gov The main route for biotin breakdown in mammals involves two principal pathways: the β-oxidation of its valeric acid side chain and the oxidation of the sulfur atom in its thiophane ring. nih.govcreative-proteomics.comgenome.jpgenome.jp The β-oxidation pathway is analogous to the breakdown of fatty acids, where two-carbon units are sequentially cleaved from the valeric acid side chain. nih.govrsc.orgresearchgate.net This process leads to the formation of several intermediate metabolites, including bisnorbiotin (B46279) and tetranorbiotin. nih.govcreative-proteomics.com

Mechanism within the Biotin β-Oxidation Pathway

The β-oxidation of biotin's valeric acid side chain generates β-keto intermediates, such as β-ketobiotin and β-ketobisnorbiotin. nih.govrsc.org These β-keto acids are inherently unstable. rsc.orgnih.gov They undergo spontaneous, non-enzymatic decarboxylation, a process where a carboxyl group is removed, releasing carbon dioxide. nih.govnih.govmasterorganicchemistry.com This decarboxylation of the unstable β-ketobisnorbiotin intermediate directly yields this compound. nih.govrsc.org A similar process with β-ketobiotin leads to the formation of bisnorbiotin methyl ketone. nih.gov

Presence and Distribution in Biological Systems

The detection of this compound and other biotin catabolites in biological fluids is a key indicator of biotin metabolism and turnover.

Detection and Significance in Mammalian Biofluids

This compound has been identified and quantified in human urine. nih.gov Its presence, along with other catabolites, provides a more complete picture of biotin status than measuring biotin levels alone. nih.govmedscape.com Studies have shown that the urinary excretion of this compound increases significantly after biotin administration, confirming its origin as a biotin metabolite. nih.gov In individuals at a presumed steady state, bisnorbiotin methyl ketone can account for a measurable percentage of the total biotin and its metabolites excreted in urine. nih.gov The analysis of such catabolites is crucial for accurately assessing biotin metabolism and turnover in humans. nih.gov

Urinary Excretion of Biotin and its Catabolites

| Compound | Excretion before Biotin Administration (nmol/h) | Excretion after Biotin Administration (nmol/h) | Percentage of Total Biotin Excretion (Steady State) |

| Biotin Sulfone | 0.2 | 4.2 | 3.6% |

| Bisnorbiotin Methyl Ketone | 0.4 | 51.8 | 7.9% |

This table presents data on the urinary excretion of biotin catabolites, showing the increase after biotin administration and their contribution to total biotin excretion under normal conditions. nih.gov

Comparative Metabolic Studies of Biotin Catabolism in Microorganisms and Mammals

While the initial studies on biotin catabolism were conducted in microorganisms, the identified pathways, particularly β-oxidation, are largely applicable to mammals. nih.gov Both microorganisms and mammals degrade the valeric acid side chain of biotin through β-oxidation. rsc.orgresearchgate.net However, a key difference lies in the subsequent fate of the heterocyclic ring. After the side chain is shortened to tetranorbiotin, many microorganisms can cleave and further degrade this ring structure. nih.gov In contrast, the degradation of the heterocyclic ring is a minor pathway in mammals. nih.gov

Mammals and some bacteria can also oxidize the sulfur atom in the biotin ring, a process that occurs in the smooth endoplasmic reticulum and is dependent on nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADP). nih.govrsc.org This leads to the formation of biotin-l-sulfoxide, biotin-d-sulfoxide, and biotin sulfone. nih.govrsc.org The combination of β-oxidation and sulfur oxidation results in metabolites like bisnorbiotin sulfone. nih.govrsc.org

While mammals cannot synthesize biotin and must obtain it from their diet or gut microbiota, most bacteria, plants, and fungi possess the pathways for de novo biotin synthesis. asm.orgnih.govfrontiersin.org The bacterial synthesis of biotin is a well-studied process and represents a fundamental difference in biotin metabolism compared to mammals. asm.orgnih.govresearchgate.net

Advanced Analytical Methodologies for Characterization and Quantification

Chromatographic Separation Techniques

Chromatography is fundamental to the analysis of Methyl bisnorbiotinyl ketone, providing the necessary separation from other metabolites.

High-Performance Liquid Chromatography (HPLC) is a key technique for the quantitative analysis of this compound in biological samples, such as urine. nih.govnih.gov In metabolic studies, HPLC coupled with an avidin-binding assay is employed to detect and quantify biotin (B1667282) and its various metabolites. caldic.com The identification of this compound (also referred to as bisnorbiotin (B46279) methyl ketone in literature) is initially achieved by comparing its retention time to that of an authentic standard, a process known as coelution. nih.gov

Research has demonstrated the effectiveness of this method in monitoring metabolic changes. For instance, following the intravenous administration of biotin to healthy adults, the urinary excretion of this compound increased significantly, confirming its status as a biotin metabolite. nih.gov This highlights HPLC's role in metabolite profiling and understanding the biotransformation of biotin. nih.govagilent.com

Table 1: Urinary Excretion of this compound Before and After Biotin Administration

| Condition | Average Excretion Rate (nmol/h) | Fold Increase |

|---|---|---|

| Before Biotin | 0.4 | - |

| After Biotin | 51.8 | 130 |

Data sourced from a study on human biotin metabolism. nih.gov

Thin-Layer Chromatography (TLC) serves as a complementary method for the identification and purity assessment of this compound. nih.gov TLC is a simple, rapid, and sensitive technique used to separate components in a mixture based on their differential partitioning between a stationary phase (typically a silica (B1680970) gel plate) and a mobile phase (a solvent system). umass.edulibretexts.org

For the analysis of this compound, a sample is spotted onto the TLC plate, which is then placed in a chamber containing the developing solvent. umass.edu As the solvent moves up the plate by capillary action, the compound travels at a rate dependent on its polarity and affinity for the stationary phase. libretexts.org The position of the compound is quantified by its Retention Factor (Rf value), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. libretexts.org

After development, the separated spots are visualized. Since most biotin metabolites are colorless, visualization techniques are required, such as exposure to ultraviolet (UV) light, where compounds can appear as dark spots on a fluorescent background, or staining with iodine vapor, which forms colored complexes with organic compounds. umass.edu The identity of this compound is confirmed by comparing its Rf value to that of a known standard run on the same plate. nih.gov

High-Performance Liquid Chromatography (HPLC) for Metabolite Profiling

Spectroscopic and Spectrometric Structural Elucidation

While chromatography separates the compound, spectroscopy and spectrometry are used to elucidate its detailed molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure and stereochemistry of organic molecules. libretexts.org It operates on the principle that certain atomic nuclei, when placed in a strong magnetic field, absorb and re-emit electromagnetic radiation at specific frequencies. libretexts.org For this compound, ¹H and ¹³C NMR would provide critical information.

The ¹H NMR spectrum would reveal the number of different types of protons, their connectivity through spin-spin coupling, and their chemical environment. youtube.com Specific techniques can be applied to confirm the relative stereochemistry of the molecule. For related β-hydroxy ketones, ¹H NMR analysis of the patterns for the α-methylene unit has been used to assign stereochemistry. nih.gov A similar detailed analysis would be essential to confirm the (3aS,4S,6aR) stereochemistry of this compound, ensuring the correct spatial arrangement of atoms. nih.gov

Mass Spectrometry (MS) is an indispensable tool for determining the molecular weight and confirming the elemental composition of a compound. uni-saarland.de For this compound, high-resolution mass spectrometry can determine its exact mass to be 214.07759887 Da, which corresponds to the molecular formula C₉H₁₄N₂O₂S. nih.gov

In a mass spectrometer, the molecule is ionized to create a molecular ion (M⁺·). The mass-to-charge ratio (m/z) of this ion confirms the molecular weight. msu.edu The energy of the ionization process, particularly in Electron Ionization (EI), can cause the molecular ion to break apart into smaller, characteristic fragment ions. uni-saarland.de The resulting fragmentation pattern is a molecular fingerprint. For a ketone like this compound, expected fragmentation pathways include alpha-cleavage, which is the breaking of the carbon-carbon bond adjacent to the carbonyl group. libretexts.org Analyzing these fragments provides conclusive evidence for the compound's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Confirmation

Derivatization Strategies for Enhanced Analytical Detection and Confirmation

Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for analysis. copernicus.org This strategy is particularly useful for enhancing chromatographic behavior or detectability. ebi.ac.uknih.gov

In the analysis of biotin metabolites, derivatization has been used as a confirmatory step. nih.gov The identity of this compound was definitively confirmed through derivatization with p-dimethylaminocinnamaldehyde. nih.gov This reaction creates a new compound (a derivative) with distinct properties, such as a strong color or fluorescence, making it easier to detect and confirm its presence, especially when using techniques like TLC. caldic.com This approach adds a layer of certainty to the identification, complementing the data obtained from chromatographic and spectrometric methods.

Synthetic Approaches and Chemical Transformations of Methyl Bisnorbiotinyl Ketone and Its Analogs

Laboratory Synthesis Methods for Methyl bisnorbiotinyl ketone

A likely approach would involve the modification of a more accessible biotin-related precursor. One hypothetical strategy could start from biotin (B1667282) itself. The valeric acid side chain of biotin could be shortened through oxidative degradation processes, such as a modified Barbier-Wieland degradation or a similar chain-shortening sequence, to yield a precursor that can be converted to the target ketone.

Alternatively, a total synthesis approach could be employed, building the molecule from simpler starting materials. This would involve the initial synthesis of the key bicyclic thieno[3,4-d]imidazol-2-one core, followed by the attachment and elaboration of the 3-oxobutyl side chain. The ketone functionality could be introduced late in the synthesis, for example, by the oxidation of a corresponding secondary alcohol using standard reagents like pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation. Another possibility is the hydration of a terminal alkyne (Wacker-Tsuji oxidation) to install the methyl ketone group onto the side chain.

Derivatization and Functionalization of the Thienoimidazolidine Core and Side Chain

The chemical modification of biotin and its analogs is a well-explored field, primarily driven by the utility of the biotin-avidin interaction in biotechnology. thermofisher.com These strategies provide a framework for the potential derivatization of this compound.

Thienoimidazolidine Core: The fused ring system of biotin is generally robust. The two nitrogen atoms of the urea (B33335) moiety are relatively unreactive due to their amide-like character. The sulfur atom in the thiophane ring can be oxidized to a sulfoxide (B87167) or a sulfone, which occurs biologically and can also be achieved chemically. wikipedia.orgkegg.jp This modification, however, often reduces the binding affinity for avidin (B1170675).

Side Chain Functionalization: The side chain is the most common site for chemical modification. For this compound, the ketone group is the primary reactive handle for functionalization.

Reduction: The ketone can be reduced to a secondary alcohol, which could then be used for esterification or etherification to attach other molecules.

Reductive Amination: The ketone can react with ammonia (B1221849) or primary/secondary amines in the presence of a reducing agent (e.g., sodium cyanoborohydride) to form new amine-containing analogs.

Enolate Chemistry: The α-protons adjacent to the ketone are acidic and can be removed by a base to form an enolate. This enolate can then react with various electrophiles, allowing for the introduction of new substituents at the α-position.

Haloform Reaction: As a methyl ketone, the compound could undergo the haloform reaction when treated with a base and halogen, converting the acetyl group into a carboxylic acid with one less carbon atom. aakash.ac.in

These derivatization strategies allow for the attachment of reporter molecules (like fluorophores), affinity tags, or linkers for immobilization onto solid supports, analogous to the widely used NHS-biotin reagents. rsc.org

Synthetic Routes to Biologically Relevant Biotin Metabolites and Precursors

The synthesis of biotin and its related metabolites is essential for understanding its biological pathways. nih.gov Biotin biosynthesis is a validated target for developing antimicrobials against pathogens like Mycobacterium tuberculosis, as mammals cannot synthesize it. pnas.org

Biosynthesis Pathways: In many bacteria, the synthesis of biotin begins with pimeloyl-ACP (or pimeloyl-CoA), which provides the majority of the carbon backbone. kegg.jppnas.org The pathway proceeds through several key enzymatic steps:

KAPA Synthesis: Pimeloyl-ACP reacts with alanine (B10760859) to form 7-keto-8-aminopelargonic acid (KAPA), catalyzed by KAPA synthase (BioF). wikipedia.org

DAPA Synthesis: An aminotransferase (BioA) converts KAPA to 7,8-diaminopelargonic acid (DAPA). wikipedia.org

Dethiobiotin (B101835) Synthesis: Dethiobiotin synthetase (BioD) catalyzes the ATP-dependent formation of the ureido ring to produce dethiobiotin from DAPA. wikipedia.org

Biotin Synthesis: Finally, biotin synthase (BioB), a radical SAM enzyme, inserts a sulfur atom to form the thiophane ring, completing the synthesis of biotin. wikipedia.org

Chemical Synthesis: The total chemical synthesis of biotin and its precursors has also been achieved. These routes are often complex and lengthy but allow for the creation of analogs not found in nature. For example, the synthesis of dethiobiotin can be accomplished from different starting materials, such as L-cysteine or carbohydrates, involving multiple steps to construct the imidazolidinone ring and the aliphatic side chain. The synthesis of bisnorbiotin (B46279), a metabolite closely related to this compound, has also been a subject of study, often involving the conversion from biotin diaminocarboxylic acid. oup.com

The study of these synthetic routes, both biological and chemical, provides crucial insights into the metabolism of biotin, where compounds like this compound appear as downstream products of β-oxidation of the valeric acid side chain. kegg.jp

Mechanistic Insights into Formation and Chemical Reactivity

Detailed Reaction Mechanisms of Decarboxylation Processes

The journey from biotin (B1667282) to methyl bisnorbiotinyl ketone is a multi-step process primarily involving the degradation of biotin's valeric acid side chain. creative-proteomics.com This catabolic route is analogous to the β-oxidation of fatty acids, a fundamental metabolic process. researchgate.netnih.govrsc.org

The initial steps involve the enzymatic shortening of the five-carbon valeric acid side chain of biotin. researchgate.netnih.gov This process leads to the formation of bisnorbiotin (B46279), which has a three-carbon side chain. researchgate.netnih.gov Further oxidation of bisnorbiotin at the β-position of its remaining side chain generates an unstable β-keto acid intermediate, specifically β-ketobisnorbiotin. researchgate.netnih.govresearchgate.net

It is the instability of this β-ketobisnorbiotin that directly leads to the formation of this compound. researchgate.netresearchgate.net The β-keto acid readily undergoes a non-enzymatic, spontaneous decarboxylation reaction. creative-proteomics.comresearchgate.netnih.gov In this reaction, the carboxyl group (-COOH) is eliminated as carbon dioxide (CO2), resulting in the formation of bisnorbiotin methyl ketone. pharmacompass.comnih.govresearchgate.net This spontaneous decarboxylation is a characteristic feature of β-keto acids. researchgate.netresearchgate.net

The key steps in the formation of this compound are summarized below:

β-Oxidation of Biotin: The valeric acid side chain of biotin is shortened by two carbons to form bisnorbiotin. researchgate.netnih.gov

Further β-Oxidation: Bisnorbiotin undergoes another round of β-oxidation to form β-ketobisnorbiotin. researchgate.netnih.gov

Spontaneous Decarboxylation: The unstable β-ketobisnorbiotin spontaneously loses a molecule of carbon dioxide to form this compound. creative-proteomics.comresearchgate.netnih.gov

This catabolic pathway has been identified in various organisms, including mammals and microorganisms. researchgate.netrsc.org The resulting this compound is then excreted in the urine. pharmacompass.comnih.gov

Stereochemical Aspects of Biotin Catabolism and the Formation of this compound

The catabolism of biotin is a highly stereospecific process, dictated by the chirality of the biotin molecule and the enzymes involved in its breakdown. Of the eight possible stereoisomers of biotin, only d-(+)-biotin is naturally occurring and biologically active. mdpi.com This specificity is maintained throughout its metabolic degradation.

Biotin possesses three chiral centers, leading to a distinct three-dimensional structure. asm.org The enzymes responsible for the β-oxidation of the valeric acid side chain are specific for the d-(+)-biotin stereoisomer. This enzymatic specificity ensures that the degradation process is highly controlled and produces metabolites with a defined stereochemistry.

The formation of this compound from d-(+)-biotin proceeds through intermediates that retain the stereochemical integrity of the bicyclic ring system. The enzymatic reactions leading to bisnorbiotin and subsequently to β-ketobisnorbiotin are stereospecific. While the final decarboxylation step to form this compound is a spontaneous chemical reaction, the stereochemistry of the precursor, β-ketobisnorbiotin, determines the stereochemistry of the final product.

The stereochemical configuration of the biotin molecule is crucial for its recognition and processing by the catabolic enzymes. This ensures the efficient and specific breakdown of biotin and the formation of its various metabolites, including this compound.

Theoretical Models of Keto-Enol Tautomerism and Stability in Related Ketones

This compound, like other ketones, can exist in equilibrium with its corresponding enol tautomer. masterorganicchemistry.com Keto-enol tautomerism is a fundamental concept in organic chemistry where a ketone or aldehyde is in equilibrium with its enol form, which contains a hydroxyl group bonded to a carbon-carbon double bond. masterorganicchemistry.com

Theoretical models, often employing computational methods like Density Functional Theory (DFT), have been used to study the tautomerism and stability of biotin and related compounds. researchgate.netresearchgate.net These studies provide insights into the relative stabilities of the keto and enol forms and the energy barriers for their interconversion.

For most simple ketones, the keto form is significantly more stable than the enol form. masterorganicchemistry.com However, several factors can influence the position of the keto-enol equilibrium, including:

Substitution: Increased substitution at the double bond of the enol can increase its stability. masterorganicchemistry.com

Conjugation: If the enol double bond is in conjugation with another pi system, it can be stabilized. masterorganicchemistry.com

Hydrogen Bonding: Intramolecular hydrogen bonding can significantly stabilize the enol form. masterorganicchemistry.com

Aromaticity: If the enol is part of an aromatic system, it will be highly favored. masterorganicchemistry.com

While specific theoretical studies on the keto-enol tautomerism of this compound are not extensively available, studies on related biotin derivatives and other ketones provide a framework for understanding its behavior. researchgate.netresearchgate.netgoogle.com Given the structure of this compound, the keto form is expected to be the predominant tautomer under physiological conditions. The lack of significant stabilizing features for the enol form, such as extensive conjugation or intramolecular hydrogen bonding opportunities within the ketone moiety itself, suggests that the equilibrium lies heavily towards the keto isomer.

Computational studies on biotin itself have explored its various tautomeric forms, indicating that the di-keto tautomer is the most stable. researchgate.net These findings, while not directly on this compound, support the general principle that the keto form is the more stable tautomer in this class of compounds.

Interactive Data Table: Key Compounds in the Formation of this compound

| Compound Name | Chemical Formula | Key Role |

| Biotin | C10H16N2O3S | Starting molecule for catabolism. nih.gov |

| Bisnorbiotin | C8H12N2O3S | Intermediate formed by β-oxidation of biotin. creative-proteomics.comwikipedia.org |

| β-Ketobisnorbiotin | C8H12N2O4S | Unstable intermediate that undergoes decarboxylation. researchgate.netresearchgate.net |

| This compound | C7H12N2O2S | Final product of decarboxylation. pharmacompass.comnih.gov |

| Carbon Dioxide | CO2 | Byproduct of the decarboxylation reaction. |

Computational and Theoretical Chemistry Studies

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations can reveal the conformational landscape of a molecule, which is the collection of three-dimensional shapes it can adopt. The conformation of a molecule is crucial as it dictates how it can interact with other molecules, such as enzymes.

For a molecule like Methyl bisnorbiotinyl ketone, MD simulations would typically be employed to understand the flexibility of its bicyclic ring system and the rotational freedom of its oxobutyl side chain. The study of related compounds, such as biotin (B1667282), has shown that the valeric acid side chain can adopt various conformations. acs.org Similarly, the side chain of this compound is expected to be flexible.

Conformational analysis, often performed in conjunction with MD simulations, aims to identify the most stable, low-energy conformations of a molecule. This is achieved by systematically exploring the potential energy surface of the molecule. For this compound, key conformational parameters would include the dihedral angles defining the orientation of the side chain relative to the imidazolidinone and tetrahydrothiophene (B86538) rings. Computational studies on similar ketones have utilized molecular beam Fourier transform microwave spectroscopy alongside quantum chemical calculations to characterize stable conformers. rwth-aachen.de

Table 1: Key Torsional Angles for Conformational Analysis of this compound

| Torsional Angle | Description | Expected Flexibility |

| C3-C4-C7-C8 | Defines the orientation of the oxobutyl side chain relative to the tetrahydrothiophene ring. | High |

| C4-C7-C8-C9 | Describes the rotation around the C-C bond within the side chain. | High |

| C7-C8-C9-C10 | Defines the orientation of the terminal methyl ketone group. | High |

This table represents a theoretical application of conformational analysis to this compound based on principles of computational chemistry.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are used to solve the Schrödinger equation for a molecule, providing detailed information about its electronic structure, including the distribution of electrons and the energies of molecular orbitals. These calculations are fundamental to understanding a molecule's reactivity.

For this compound, quantum chemical calculations can be used to determine various properties such as atomic charges, bond orders, and the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller gap generally implies higher reactivity.

Methods like Density Functional Theory (DFT) are commonly employed for such calculations. For instance, studies on indole-ketone complexes have utilized the M06-2X functional with a 6-311++G(d,p) basis set to investigate hydrogen bonding and other weak interactions. mdpi.com Similar approaches could be applied to this compound to understand its potential for forming intermolecular interactions.

Table 2: Computed Electronic Properties of a Ketone Functional Group

| Property | Description | Significance |

| Partial Atomic Charge on Carbonyl Carbon | The localized charge on the carbon atom of the C=O group. | Indicates susceptibility to nucleophilic attack. |

| Partial Atomic Charge on Carbonyl Oxygen | The localized charge on the oxygen atom of the C=O group. | Indicates potential for hydrogen bonding. |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Relates to the ability to donate electrons. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | An indicator of chemical reactivity. |

This table illustrates typical electronic properties that would be calculated for the ketone moiety in this compound using quantum chemical methods.

In Silico Predictions of Metabolic Pathways and Enzyme-Substrate Interactions (excluding clinical relevance)

In silico methods, which are computational approaches to biological and chemical problems, are invaluable for predicting how a molecule like this compound might be further metabolized or how it could interact with enzymes.

This compound is a known catabolite of biotin, formed through the β-oxidation of biotin's valeric acid side chain. Further metabolic transformations could be predicted using computational tools that model the activity of metabolic enzymes. For example, the ketone group could be a substrate for reductase enzymes, or the sulfur atom in the tetrahydrothiophene ring could be susceptible to oxidation, as seen in the formation of biotin sulfone. nih.gov

Molecular docking is a prominent in silico technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as an enzyme's active site. Docking studies of biotin analogs with enzymes like biotin protein ligase have provided insights into the specific interactions that govern binding. mdpi.comresearchgate.net Although this compound is a metabolite, its ability to interact with biotin-binding enzymes could be assessed using docking. The binding affinity would likely be compared to that of biotin itself. Key interactions would involve hydrogen bonds with the ureido ring and van der Waals contacts with the rest of the molecule. acs.org

Table 3: Potential Enzyme Interactions for this compound Based on Biotin Analog Studies

| Enzyme | Potential Interaction | Computational Method |

| Biotin Protein Ligase (BPL) | Competitive binding at the biotin binding site. | Molecular Docking, Molecular Dynamics |

| Biotinidase | Potential for hydrolysis or binding, though less likely than with biocytin. | Molecular Docking |

| Dehydrogenases/Reductases | Reduction of the ketone group. | Substrate-Enzyme Docking |

This table outlines hypothetical enzyme interactions for this compound based on known interactions of its parent compound and analogs.

Emerging Research Areas and Future Directions

Elucidating Novel Biotin (B1667282) Degradation Pathways and Intermediates

The catabolism of biotin in mammals and microorganisms is primarily understood through two main pathways: the oxidation of the sulfur atom in the thiophene (B33073) ring and the β-oxidation of the valeric acid side chain. nih.govkegg.jpgenome.jp Methyl bisnorbiotinyl ketone emerges from the latter pathway.

The β-oxidation of biotin's valeric acid side chain is analogous to the breakdown of fatty acids. nih.gov This process sequentially shortens the carbon chain, leading to the formation of key intermediates. The initial cycle of β-oxidation converts biotin to bisnorbiotin (B46279). nih.govcreative-proteomics.com Further oxidation yields an unstable β-keto intermediate, β-ketobisnorbiotin. This intermediate then undergoes spontaneous decarboxylation (loss of a carboxyl group) to form this compound. nih.govcreative-proteomics.comresearchgate.net The identification of metabolites like β-hydroxybisnorbiotin further supports this multi-step degradation process. tandfonline.com

Ongoing research aims to fully map these degradation pathways, identifying all intermediates and the specific enzymes that catalyze each step. While the general pathway is established, the precise cellular locations and regulatory mechanisms of these enzymes are still under investigation. creative-proteomics.com Elucidating these novel pathways is crucial for understanding biotin homeostasis and how it is altered in various physiological and pathological states.

Table 1: Key Intermediates in the β-Oxidation Pathway of Biotin Leading to this compound

| Precursor/Intermediate | Description | Source(s) |

| Biotin | The starting vitamin molecule with a valeric acid side chain. | nih.gov |

| Bisnorbiotin | Formed after the first cycle of β-oxidation of biotin's side chain. | nih.govcreative-proteomics.com |

| β-Ketobisnorbiotin | An unstable β-keto acid formed from the oxidation of bisnorbiotin. | nih.gov |

| This compound | The final product formed by the spontaneous decarboxylation of β-ketobisnorbiotin. | nih.govcreative-proteomics.comresearchgate.net |

Development of Advanced Synthetic Strategies for Biotin Metabolite Libraries

The study of biotin metabolism relies on the availability of pure standards of its various metabolites. The development of synthetic strategies to create libraries of these compounds, including this compound and its precursors, is a significant area of research. While the total synthesis of biotin itself is well-established, the synthesis of its diverse catabolites presents unique challenges. wiley.com

Current research focuses on chemoenzymatic and metabolic engineering approaches to produce these compounds. nih.gov Synthetic biology techniques are being explored to engineer microbial "cell factories" capable of overproducing specific biotin metabolites. nih.govresearchgate.net These strategies involve:

Pathway Engineering: Introducing or modifying metabolic pathways in microorganisms like E. coli or Bacillus subtilis to halt the biotin synthesis or degradation pathway at a desired intermediate. nih.govresearchgate.net

Enzyme Optimization: Enhancing the activity and specificity of key enzymes, such as those involved in the β-oxidation pathway, to increase the yield of specific products. researchgate.net

Precursor Supply Enhancement: Engineering the host organism's metabolism to increase the availability of starting materials (precursors) for the synthesis of the target metabolite. researchgate.net

These advanced synthetic strategies will not only provide the necessary standards for analytical studies but also enable the large-scale production of metabolites for further biochemical and functional research.

Application of this compound as a Chemical Probe in Biochemical Research

The unique structure of this compound, featuring a ketone group and the core biotin bicyclic ring system, suggests its potential as a specialized chemical probe. nih.govbovinedb.ca The biotin ring is famous for its extraordinarily strong and specific interaction with the proteins avidin (B1170675) and streptavidin, a property that is the foundation of numerous biotechnological applications. wiley.com

While this compound itself has not been extensively used as a probe, its ketone functionality offers a reactive handle for chemical modifications. Researchers are exploring the use of chemoselective probes that specifically target carbonyl groups (ketones and aldehydes) in complex biological samples. rsc.org A probe based on the this compound scaffold could theoretically be developed for:

Target Identification: By attaching a reactive or photoactivatable group, the probe could be used to identify and isolate proteins that specifically interact with biotin metabolites.

Enzyme Activity Assays: A modified version of the molecule could serve as a substrate for enzymes involved in ketone metabolism, allowing for the study of their activity and kinetics. mdpi.com

Affinity Purification: Leveraging the biotin-avidin interaction, the probe could be used to capture and purify specific ketone-binding proteins or other interacting molecules from a complex mixture, a strategy that has been explored for other metabolite classes. diva-portal.org

Future research will focus on synthesizing derivatives of this compound to create functional probes, thereby expanding the molecular toolkit for studying the intricate roles of ketones and biotin metabolites in biology.

Advancements in Analytical Platforms for Comprehensive Biotin Metabolomics

A complete understanding of biotin's metabolic network requires powerful analytical tools capable of detecting and quantifying a wide range of related compounds in biological samples. The field of metabolomics, which aims to profile all small-molecule metabolites, is rapidly advancing. nih.gov

The primary analytical platform for studying biotin metabolites, including this compound, is liquid chromatography coupled with mass spectrometry (LC-MS). creative-proteomics.comtandfonline.comresearchgate.net This technique offers high sensitivity and selectivity, allowing for the detection of low-concentration metabolites in complex matrices like urine and blood. tandfonline.comnih.gov

Emerging advancements in analytical platforms are set to revolutionize biotin metabolomics:

High-Resolution Mass Spectrometry (HRMS): Provides more accurate mass measurements, improving the confidence of metabolite identification. nih.gov

Tandem Mass Spectrometry (MS/MS): Allows for the structural characterization of metabolites by fragmenting them and analyzing the resulting patterns. researchgate.net

Integrated Platforms: The development of integrated systems that combine multiple analytical techniques, such as UHPLC-MS-SPE-NMR (Ultra-High-Performance Liquid Chromatography-Mass Spectrometry-Solid Phase Extraction-Nuclear Magnetic Resonance), allows for both the detection and definitive structural elucidation of novel metabolites in a single workflow. nih.gov

High-Throughput Methods: Automation and miniaturization are enabling the analysis of large numbers of samples, which is crucial for clinical studies and large-scale biological experiments. iarc.fr

Single-Cell Metabolomics: Cutting-edge techniques are being developed to measure metabolites within individual cells, which could reveal cellular heterogeneity in biotin metabolism. oup.com

These analytical advancements will facilitate a more comprehensive profiling of the "biotinome," providing deeper insights into the dynamics of biotin metabolism and the biological significance of metabolites like this compound.

Table 2: Modern Analytical Techniques for Biotin Metabolomics

| Technique | Application in Biotin Metabolomics | Key Advantage(s) | Source(s) |

| LC-MS | Primary tool for separating and detecting biotin and its metabolites. | High sensitivity and selectivity for complex biological samples. | creative-proteomics.comtandfonline.comresearchgate.net |

| LC-MS/MS | Used for quantification and structural confirmation of metabolites. | Provides structural information through fragmentation patterns. | researchgate.net |

| HRMS | Accurate mass determination for confident identification of unknown metabolites. | High mass accuracy reduces ambiguity in formula assignment. | nih.gov |

| NMR Spectroscopy | Definitive structural elucidation of purified metabolites. | Provides unambiguous structural information. | nih.gov |

| Integrated Platforms (e.g., UHPLC-MS-SPE-NMR) | Comprehensive workflow from detection to purification and identification. | High-throughput, confident identification of novel metabolites. | nih.gov |

Q & A

Q. What analytical methods are commonly employed for the detection and quantification of methyl bisnorbiotinyl ketone in biological matrices?

Liquid chromatography-mass spectrometry (LC-MS) is the primary method due to its sensitivity in identifying low-abundance metabolites. For example, studies on hepatotoxicity used LC-MS with reversed-phase C18 columns (mobile phase: acetonitrile/water + 0.1% formic acid) to separate this compound from interferents . Validation parameters (e.g., linearity range: 0.1–50 ng/mL; LOD: 0.03 ng/mL) should follow FDA guidelines. Complementary techniques like ¹H NMR (δ 2.35 ppm for methyl ketone protons) confirm structural identity .

Q. What standardized protocols exist for synthesizing and verifying the purity of this compound?

Synthesis involves oxidizing biotin derivatives with Jones reagent under controlled pH (4.5–5.5). Purification via reverse-phase HPLC (water-methanol gradient) achieves >98% purity . Characterization requires spectral concordance across ¹H NMR (δ 2.12–2.40 ppm for methylene groups), FT-IR (C=O stretch at 1715 cm⁻¹), and HRMS ([M+H]+ m/z 287.1321) . Elemental analysis (C, H, N within ±0.3% of theoretical values) validates purity .

Q. How should researchers document experimental procedures to ensure reproducibility of this compound studies?

Follow guidelines for detailed method descriptions, including reagent sources (e.g., Sigma-Aldridch, ≥99% purity), instrumentation (e.g., Agilent 6545 Q-TOF), and reaction conditions (temperature, pH, solvent ratios) . Raw spectral data (NMR, MS) must be archived in supplementary materials, and known compounds should cite prior synthesis protocols .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity profiles of this compound across hepatotoxicity models?

Discrepancies may arise from variations in dosing regimens (acute vs. chronic exposure) or sampling timepoints (24h vs. 72h post-administration) . Address these by harmonizing protocols (e.g., standardized LC-MS gradients) and conducting cross-laboratory reproducibility studies . Meta-analysis of raw data from repositories like MetaboLights identifies batch effects or matrix interference .

Q. What experimental strategies elucidate this compound's role in mitochondrial dysfunction?

Combine metabolic flux analysis (Seahorse XF) with targeted proteomics (SILAC-labeled ATP synthase β-chain quantification) to map energy metabolism disruptions . CRISPR-Cas9 knockout of biotin-dependent carboxylases (e.g., PCC) followed by biotin rescue experiments establishes causality . Isotopic tracer studies (¹³C-labeled ketone) track carbon flux alterations in TCA cycle intermediates .

Q. How should longitudinal studies assess this compound as a prognostic biomarker for drug-induced liver injury (DILI)?

Use a nested case-control design with serum/urine measurements at baseline and 48-hour intervals post-drug exposure. ROC curve analysis determines optimal cutoff values (sensitivity >85%, specificity >90%) for DILI prediction . Adjust for confounders (age, BMI) via multivariate Cox models and validate findings in multi-ethnic cohorts .

Methodological Considerations

- Data Validation : Cross-validate LC-MS results with orthogonal methods (e.g., NMR) to minimize false positives .

- Ethical Reporting : For in vivo studies, adhere to ethical guidelines for animal models, including dose justification and endpoint criteria .

- Statistical Rigor : Use power analysis to determine sample sizes and apply Bonferroni corrections for multiple comparisons in metabolomic datasets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.